In Vivo Antitumor Activity in P388 Leukemia: Differentiation from Inactive 14-Thio Esters and AD 32
In the seminal comparative study by Seshadri et al., adriamycin 14-thiobenzoate was one of only three adriamycin 14-thio ester analogs to demonstrate significant in vivo antitumor activity against murine P388 leukemia [1]. While the reference compound AD 32 (N-(trifluoroacetyl)adriamycin 14-valerate) achieved curative effects in this model, the thiobenzoate analog displayed pronounced activity, in contrast to the thiobutyrate analog, which was inactive [1]. This demonstrates a specific structural requirement for the aromatic thiobenzoate group to confer efficacy, providing a tool to study how C-14 acyl chain chemistry influences in vivo pharmacodynamics distinct from the curative, DNA-nonbinding AD 32 [1].
| Evidence Dimension | In vivo antitumor efficacy (Murine P388 leukemia) |
|---|---|
| Target Compound Data | Significant activity (exact %T/C values not publicly available in abstract; described as one of the 'significant' compounds) |
| Comparator Or Baseline | 1. Adriamycin 14-thiobutyrate: Inactive. 2. N-(trifluoroacetyl)adriamycin 14-valerate (AD 32): Curative effects. |
| Quantified Difference | Qualitative difference: Active vs. Inactive vs. Curative. |
| Conditions | In vivo: Murine P388 leukemia model. |
Why This Matters
This provides a clear functional distinction within the thioester series, identifying adriamycin 14-thiobenzoate as a specific tool to study active, DNA-binding anthracyclines with a C-14 modification, separating it from both inactive analogs and the curative, non-binding AD 32.
- [1] Seshadri, R., Idriss, J. M., & Israel, M. (1986). Adriamycin analogues. Preparation and biological evaluation of some thio ester analogues of adriamycin and N-(trifluoroacetyl)adriamycin 14-valerate. Journal of medicinal chemistry, 29(7), 1269–1273. View Source
